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Diethyl Phosphite-d11

Cat. No.: B13441794
M. Wt: 149.17 g/mol
InChI Key: MJUJXFBTEFXVKU-RVMHOJEHSA-N
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Description

Significance of Isotopic Labeling in Chemical Science

Isotopic labeling is a powerful technique used to track the journey of an atom or molecule through a chemical reaction or a biological system. wikipedia.orgcreative-proteomics.com By replacing a specific atom within a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons, scientists can monitor the molecule's transformation and interactions. wikipedia.orgmusechem.com This method is indispensable for elucidating complex reaction mechanisms, understanding metabolic pathways, and precisely quantifying the concentration of compounds. studysmarter.co.uk

Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used. wikipedia.orgstudysmarter.co.uk Their presence can be detected by methods such as mass spectrometry (MS), which measures the change in mass, or nuclear magnetic resonance (NMR) spectroscopy, which detects differences in nuclear properties. wikipedia.orgmetwarebio.com The use of stable isotopes is particularly crucial for studying the pharmacokinetics and pharmacodynamics of drug candidates, as it allows researchers to trace how these substances are absorbed, distributed, metabolized, and excreted. musechem.com

Overview of Diethyl Phosphite (B83602) (DEP) in Organic Synthesis and Catalysis

Diethyl Phosphite, with the chemical formula (C₂H₅O)₂P(O)H, is a highly versatile organophosphorus compound that serves as a key intermediate in the synthesis of a wide array of other phosphorus-containing molecules. wikipedia.orgvinuthana.com It is a colorless liquid widely used as a reagent in organic synthesis. wikipedia.org Despite its name, it exists predominantly in the phosphonate (B1237965) form, with a hydrogen atom bonded directly to the phosphorus center, which gives the molecule its characteristic high reactivity. wikipedia.org

DEP's utility stems from the reactivity of its P-H bond. wikipedia.org It is central to several important reactions, including:

Hydrophosphonylation reactions : It adds across double bonds, such as in the Pudovik and Abramov reactions where it reacts with aldehydes and imines to form α-hydroxyphosphonates and α-aminophosphonates, respectively. wikipedia.orgresearchgate.net

Michaelis-Becker and Michaelis-Arbuzov reactions : These reactions involve the alkylation of the phosphite to form new carbon-phosphorus bonds, a cornerstone of organophosphorus chemistry. wikipedia.org

Precursor to valuable chemicals : DEP is a building block for producing agrochemicals like pesticides and herbicides, flame retardants, and intermediates for the pharmaceutical industry. vinuthana.comchemicalbook.comlanxess.com

Catalysis : It can also be employed as a ligand in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com

Rationale for Deuteration of Diethyl Phosphite for Advanced Research Applications

The strategic replacement of hydrogen atoms in Diethyl Phosphite with deuterium to create Diethyl Phosphite-d11 opens up advanced research applications. The rationale for this deuteration is primarily twofold:

Use as an Internal Standard : In analytical chemistry, particularly in quantitative mass spectrometry, isotopically labeled compounds serve as ideal internal standards. metwarebio.com Because this compound is chemically identical to its non-deuterated counterpart, it behaves the same way during sample preparation and analysis. metwarebio.com However, its higher mass allows it to be distinguished by the mass spectrometer. By adding a known quantity of this compound to a sample, researchers can use the technique of isotope dilution to calculate the exact concentration of the unlabeled Diethyl Phosphite with very high precision. metwarebio.com

Probing Reaction Mechanisms : Deuteration is a key tool for investigating the step-by-step sequence of a chemical reaction through the Kinetic Isotope Effect (KIE). libretexts.org The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgiupac.org The bond to deuterium is stronger and vibrates at a lower frequency than the corresponding bond to hydrogen due to its greater mass. wikipedia.org Consequently, more energy is needed to break a P-D bond than a P-H bond. If the cleavage of this bond is the slowest, rate-determining step of a reaction, the deuterated compound will react more slowly than the non-deuterated one. wikipedia.org By measuring and analyzing this rate difference (kH/kD), chemists can gain profound insights into the reaction's transition state and mechanism. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O3P B13441794 Diethyl Phosphite-d11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11O3P

Molecular Weight

149.17 g/mol

IUPAC Name

1,1,1,2,2-pentadeuterio-2-[deuterio(1,1,2,2,2-pentadeuterioethoxy)(2H)phosphoryl]oxyethane

InChI

InChI=1S/C4H11O3P/c1-3-6-8(5)7-4-2/h8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,8D

InChI Key

MJUJXFBTEFXVKU-RVMHOJEHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)([2H])OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl Phosphite D11

Deuterium (B1214612) Incorporation Strategies

The primary approaches for introducing deuterium into the diethyl phosphite (B83602) molecule involve either constructing the molecule from deuterated starting materials or exchanging the hydrogen atoms of the non-deuterated compound with deuterium.

Synthesis via Deuterated Precursors (e.g., Deuterated Ethanol)

A fundamental and widely used method for preparing diethyl phosphite-d11 is through the utilization of deuterated precursors, with deuterated ethanol (B145695) (ethanol-d6) being a key reagent. This "bottom-up" synthetic approach ensures the direct incorporation of deuterium into the ethyl groups of the target molecule.

PCl₃ + 3 C₂D₅OD → (C₂D₅O)₂P(O)D + 2 DCl + C₂D₅Cl

This reaction is strongly exothermic and leads to the formation of this compound, deuterium chloride, and deuterated ethyl chloride. google.com The product exists predominantly in the phosphonate (B1237965) form, (C₂D₅O)₂P(O)D, which is a tetrahedral molecule. wikipedia.org

To ensure a high level of isotopic purity in the final product, careful control of the reaction conditions is essential. Factors such as temperature, the purity of starting materials, and the presence of moisture must be managed to prevent unwanted hydrogen-deuterium (H/D) exchange.

ParameterRecommended ConditionRationale
Reactant Purity High-purity deuterated ethanol and freshly distilled phosphorus trichloride (B1173362)Minimizes the introduction of protic impurities that can reduce isotopic enrichment.
Temperature 0 to 35 °C, with coolingControls the highly exothermic nature of the reaction, preventing side reactions. google.com
Atmosphere Inert (e.g., nitrogen or argon)Prevents contact with atmospheric moisture, which can lead to the formation of non-deuterated byproducts.
Addition Continuous and controlled introduction of reactantsEnsures consistent reaction conditions and prevents localized temperature increases. google.com
Purification DistillationTechniques such as distillation are used to separate the desired deuterated product from byproducts and achieve high purity. vinuthana.comorgsyn.org

Hydrogen-Deuterium Exchange (H/D Exchange) Protocols

An alternative strategy for deuterium incorporation is to perform a hydrogen-deuterium (H/D) exchange on a pre-existing diethyl phosphite molecule. This involves replacing the hydrogen atoms with deuterium from a suitable source.

The hydrogen atom attached directly to the phosphorus in diethyl phosphite is ionizable. rsc.org This allows for a base-catalyzed H/D exchange at this position. The reaction is first order in phosphonate and is catalyzed by both acid and base. rsc.org In the presence of a base and a deuterium source like deuterium oxide (D₂O), the P-H proton can be exchanged for a deuteron (B1233211). rsc.org This method is effective for labeling the P-H position but is not suitable for deuterating the ethyl groups. Vigorous conditions, such as the use of metallic sodium or a sodium alkoxide, are necessary to remove the phosphorus-bound hydrogen. rsc.org

Transition metal catalysis has emerged as a powerful tool for C-H bond activation and subsequent functionalization, including phosphorylation. researchgate.netrsc.org While specific protocols for the exhaustive deuteration of the ethyl groups in diethyl phosphite are not extensively detailed, transition metal complexes, potentially involving rhodium or ruthenium, can facilitate the activation of C-H bonds. nih.govrsc.org The phosphate (B84403) group itself can act as a directing group in some C-H activation reactions. nih.gov This approach would involve the cleavage of the C-H bonds within the ethyl groups and their replacement with C-D bonds from a deuterium source. However, this method is generally more complex and less direct for achieving full deuteration compared to the synthetic route using deuterated precursors.

Deuterated Solvent-Mediated H/D Exchange

Hydrogen/Deuterium (H/D) exchange reactions represent a fundamental strategy for introducing deuterium into organic molecules. In this approach, a protic (hydrogen-containing) compound is placed in an environment rich in deuterium donors, typically a deuterated solvent, to facilitate the substitution of hydrogen atoms with deuterium.

Detailed research findings indicate that deuterated water (D₂O) is a common and effective deuterium source for these exchange reactions. mdpi.comtandfonline.com The process is often accelerated through the use of catalysts or external energy sources. For instance, platinum catalysts have been shown to be highly efficient, enabling full deuteration of aromatic compounds. cardiff.ac.uk The mechanism involves the catalyst moving along both aromatic rings and alkyl side chains, facilitating the exchange. cardiff.ac.uk Base catalysis, using reagents like potassium carbonate (K₂CO₃) in D₂O, is another established method to promote H/D exchange, often requiring elevated temperatures (reflux) to proceed effectively. mdpi.com

Microwave-mediated H/D exchanges have also emerged as a powerful technique, offering an efficient method for replacing hydrogen with deuterium in molecules with biological and pharmaceutical relevance. cardiff.ac.uk This method can significantly shorten reaction times and improve exchange efficiency. The choice of deuterated solvent is critical, with factors like substrate solubility playing a key role; deuterated methanol (B129727) (CD₃OD) is often used when solubility in D₂O is a concern. cardiff.ac.uk

Table 1: Exemplary Conditions for H/D Exchange Reactions

Catalyst/Mediator Deuterium Source Conditions Efficacy Citation
Platinum (Pt) catalyst Deuterated Solvent - Can achieve full deuteration cardiff.ac.uk
Potassium Carbonate (K₂CO₃) D₂O Reflux, 15 h Effective for isotopic labeling mdpi.com
Pyridine D₂O Room Temp, 18 h High yield (84%) mdpi.com
Microwave Irradiation Deuterated Solvent Varies Efficient, rapid exchange cardiff.ac.uk

Multi-Step Synthetic Sequences for Comprehensive Deuteration

Achieving the high level of deuteration required for this compound often necessitates multi-step synthetic pathways. These sequences can be designed to build the molecule from already deuterated precursors or to combine H/D exchange with other chemical transformations.

A primary strategy involves the classic synthesis of diethyl phosphite, adapted with deuterated reagents. The standard synthesis reacts phosphorus trichloride with ethanol. wikipedia.orgvinuthana.com To produce the d11 isotopologue, this reaction would be modified to use fully deuterated ethanol (ethanol-d6, CD₃CD₂OD) as a starting material. The reaction would proceed as follows:

PCl₃ + 3 CD₃CD₂OD → ((CD₃CD₂)O)₂P(O)D + 2 DCl + CD₃CD₂Cl

This approach ensures that the ten hydrogen atoms on the two ethyl groups are deuterons from the start. The eleventh deuterium atom replaces the hydrogen on the phosphorus atom.

Alternatively, multi-step sequences can combine different deuteration techniques. For example, a partially deuterated diethyl phosphite could be synthesized and then subjected to a robust H/D exchange step, as described previously, to increase the isotopic enrichment. rsc.org To prevent the loss of deuterium during subsequent reaction steps, it is crucial to use fully deuterated reagents in all stages of the synthesis. atlanchimpharma.com Continuous-flow synthesis systems offer another advanced methodology, providing excellent control over reaction conditions and enabling efficient multi-step transformations. researchgate.net

Purification and Isolation Techniques for High Isotopic Enrichment

Following synthesis, the crude product is a mixture containing the desired this compound, partially deuterated isotopologues, and potentially unreacted starting materials. Achieving high isotopic enrichment, defined as the mole fraction of the specific isotope at a particular site, is critical. isotope.com This requires sophisticated purification and isolation techniques.

Advanced Distillation Methodologies

Distillation is a primary method for purifying volatile liquids like diethyl phosphite. Due to the slight mass difference between this compound and its lighter isotopologues, their boiling points will also differ slightly. Fractional distillation under reduced pressure (vacuum distillation) is employed to exploit this small difference. Lowering the pressure reduces the boiling point of the compound, which helps to prevent thermal decomposition. sigmaaldrich.com

This technique is analogous to the fractional distillation used to separate heavy water (D₂O) from light water (H₂O), where the higher boiling point of D₂O (101.4 °C vs 100.0 °C) allows for its enrichment. libretexts.org For diethyl phosphite, a high-efficiency fractional distillation column is used to perform multiple successive distillations, gradually enriching the d11-isotopologue. Short-path distillation is another valuable technique, particularly for small quantities, minimizing product loss. orgsyn.org

Chromatographic Separation for Deuterated Species

Chromatography offers a high-resolution method for separating isotopologues based on subtle differences in their physicochemical properties. researchgate.net Both gas and liquid chromatography are powerful tools for this purpose.

Gas Chromatography (GC): The separation of deuterated compounds from their protiated counterparts by GC is well-documented. nih.govsci-hub.se The choice of the stationary phase within the GC column is the most critical parameter affecting separation. sci-hub.se

Nonpolar stationary phases often result in an "inverse isotope effect," where the heavier, deuterated compounds elute earlier than their lighter counterparts. nih.govsci-hub.se

Polar stationary phases typically show a "normal isotope effect," with the heavier compounds eluting later. nih.govsci-hub.se The ability to separate isotopologues has been demonstrated for 47 different compound pairs using a variety of stationary phases, including polydimethylsiloxane, wax, and ionic liquid phases. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides another versatile platform for separating H/D isotopologues. researchgate.net The separation mechanism can be tuned by leveraging weak intermolecular interactions. For example, LC systems designed to promote OH−π interactions can effectively retain and separate deuterated aromatic analytes. acs.org Conversely, systems that utilize CH−π interactions can produce an opposite isotope effect, and combining these effects can achieve highly effective separations. acs.org The development of advanced adsorption materials continues to improve the flexibility and efficiency of HPLC for isolating deuterated compounds. researchgate.netacs.org

Table 2: Chromatographic Principles for Separating Deuterated Isotopologues

Technique Stationary Phase Polarity/Type Observed Isotope Effect Elution Order Citation
Gas Chromatography (GC) Nonpolar (e.g., PDMS) Inverse Heavier isotopologue elutes first nih.govsci-hub.se
Gas Chromatography (GC) Polar (e.g., PAG, IL111i) Normal Lighter isotopologue elutes first nih.govsci-hub.se
Liquid Chromatography (LC) Polar functional groups (e.g., silanol) Normal (OH-π interaction) Lighter isotopologue elutes first acs.org
Liquid Chromatography (LC) Fullerene-bonded (C70) Inverse (CH-π interaction) Heavier isotopologue elutes first acs.org

Solvent-Free Purification Approaches

Solvent-free purification methods are advantageous as they minimize waste and can prevent potential contamination or isotopic dilution from residual solvents. For a compound like this compound, several approaches can be considered.

As mentioned, vacuum distillation is inherently a solvent-free technique. orgsyn.org Furthermore, preparative gas chromatography can be classified as a solvent-free purification method. In this technique, the sample is vaporized and separated in a gaseous mobile phase (typically an inert gas like helium), and the desired fraction is collected by condensation in a trap. This avoids the use of liquid solvents entirely during the separation process.

Additionally, certain synthetic methods can be designed to be solvent-free, which simplifies purification. For instance, iodine-catalyzed cross-dehydrogenative coupling reactions can be performed under solvent-free conditions, often leading to cleaner reaction mixtures that may be purified by simple distillation or crystallization without requiring extensive solvent-based chromatography. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Using Diethyl Phosphite D11

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. The introduction of deuterium (B1214612) into the diethyl phosphite (B83602) structure significantly impacts the NMR spectra, allowing for more detailed analysis.

Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium NMR (²H NMR) is instrumental in confirming the precise location of deuterium atoms within the Diethyl Phosphite-d11 molecule. In this compound, the ethyl groups are perdeuterated, meaning all hydrogen atoms are replaced by deuterium. The ²H NMR spectrum would exhibit distinct signals corresponding to the deuterated methyl (CD₃) and methylene (B1212753) (CD₂) groups. The chemical shifts of these signals provide definitive evidence of successful and site-specific isotopic labeling.

Carbon-13 NMR (¹³C NMR) Spectral Simplification and Isotopic Shifts

The ¹³C NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The coupling between carbon-13 and deuterium (¹JC-D) results in multiplets for the carbon signals of the ethyl groups. However, due to the lower gyromagnetic ratio of deuterium, the splitting is less complex than the corresponding ¹H coupling. Furthermore, the presence of deuterium induces a small upfield shift in the resonance of the directly attached carbon atom, known as the deuterium isotope effect on the ¹³C chemical shift. This isotopic shift can provide insights into the vibrational modes of the C-D bonds.

Proton-Decoupled NMR Experiments for Signal Enhancement

While this compound is extensively deuterated, residual protons may be present, or it may be studied in a protonated solvent. In such cases, proton-decoupled NMR experiments are employed to enhance the signal-to-noise ratio and simplify the spectra of other nuclei like ¹³C and ³¹P. By irradiating the sample with a broad range of proton frequencies, the couplings between protons and other nuclei are removed, causing the multiplets to collapse into singlets. This leads to a significant enhancement of the signal intensity, facilitating the detection of weak signals and a more straightforward interpretation of the spectra.

Relaxation Studies (T1, T2) in Deuterated Environments

The spin-lattice (T1) and spin-spin (T2) relaxation times of nuclei are sensitive to molecular motion and the local magnetic environment. In this compound, the replacement of protons with deuterons alters the relaxation pathways for the ³¹P and ¹³C nuclei. The dominant relaxation mechanism for these nuclei in the non-deuterated compound is often dipole-dipole interaction with nearby protons. In the deuterated analogue, this mechanism is significantly attenuated due to the smaller magnetic moment of deuterium. This leads to longer T1 and T2 relaxation times, which can be measured to study the rotational and translational dynamics of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound provides clear confirmation of its isotopic composition. The molecular ion peak will appear at a higher mass-to-charge ratio compared to the non-deuterated diethyl phosphite, corresponding to the mass of the 11 deuterium atoms. High-resolution mass spectrometry can be used to determine the exact mass of the molecule, further confirming its elemental and isotopic composition. Fragmentation patterns observed in the mass spectrum can also provide structural information, revealing how the deuterated ethyl groups are cleaved from the parent molecule. This technique is particularly useful in metabolic studies where this compound might be used as a tracer.

Mechanistic Investigations Leveraging Diethyl Phosphite D11

Kinetic Isotope Effects (KIEs) in Diethyl Phosphite-d11 Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes upon substitution of an atom in the reactants with one of its isotopes. ufl.edu By comparing the reaction rate of a substrate containing a light isotope (kL) with that of its heavy isotope-substituted counterpart (kH), a KIE (kL/kH) can be determined. This value provides critical information about bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.orgjmest.org

The substitution of hydrogen with deuterium (B1214612) in this compound allows for the measurement of both primary and secondary deuterium KIEs.

Primary KIEs : A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.orgscispace.com In reactions involving this compound, a significant primary KIE (typically kH/kD > 2) is expected if the P-D bond is cleaved in the slow step. wikipedia.org This is because the zero-point energy of a P-D bond is lower than that of a P-H bond, requiring more energy to break. A large, normal KIE is strong evidence that P-D bond cleavage is central to the rate-limiting transition state.

Secondary KIEs : A secondary KIE arises when the isotopically substituted bonds are not directly broken or formed in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs (kH/kD ≈ 1). scispace.com In this compound, secondary KIEs can be observed due to the deuteration of the ethyl groups (-OCD2CD3). These effects can provide information about changes in hybridization or steric environment at the phosphorus center during the reaction. For instance, a change from sp3 to sp2 hybridization at a nearby carbon can lead to small but measurable secondary KIEs. libretexts.org An inverse secondary KIE (kH/kD < 1) might suggest a more sterically crowded transition state, which can be more pronounced with the slightly smaller C-D bonds compared to C-H bonds.

Table 1: Hypothetical KIE Values for Reactions of Diethyl Phosphite (B83602) and Their Mechanistic Interpretations

Reaction TypeReagentObserved kH/kDKIE TypeMechanistic Implication
HydrophosphonylationThis compound5.8PrimaryP-D bond cleavage occurs in the rate-determining step.
Nucleophilic Substitution (at P)This compound1.04SecondaryNo P-D bond cleavage in RDS; minor change in vibrational environment of ethyl groups.
Michaelis-Arbuzov ReactionThis compound0.97SecondaryNo P-D bond cleavage in RDS; indicates a more constrained transition state.

KIE studies can be designed in two principal ways: intermolecularly or intramolecularly. For a fully deuterated reagent like this compound, intermolecular studies are the standard approach.

In an intermolecular KIE experiment, two parallel reactions are run under identical conditions. One reaction uses the non-deuterated diethyl phosphite, and the other uses this compound. The rates of these two independent reactions are measured, and the KIE is calculated as the ratio of the rate constants (kH/kD). This method is effective for determining both primary and secondary KIEs and is crucial for probing the involvement of the P-H/P-D bond or the ethyl groups in the transition state.

Solvent Isotope Effects (SIE) are observed when a reaction is performed in a deuterated solvent (e.g., D2O or CH3OD) instead of its protic counterpart. chem-station.com This technique is used to probe the role of the solvent as a proton-transfer agent in the reaction mechanism. researchgate.net

The use of this compound as a reactant allows for a powerful comparative experiment to distinguish between the roles of the reagent and the solvent as the proton/deuteron (B1233211) source. For example, in a base-catalyzed reaction, the base might deprotonate either the phosphite reagent or a protic solvent molecule. By running the reaction of unlabeled diethyl phosphite in a deuterated solvent and comparing it to the reaction of this compound in a non-deuterated solvent, the origin of the transferred proton can be unequivocally identified.

Table 2: Experimental Design to Differentiate Reagent vs. Solvent Proton Source

ExperimentPhosphite ReagentSolventObserved EffectInterpretation
1Diethyl Phosphite (P-H)Methanol (B129727) (CH3OH)Baseline rate (kH, protic)Standard reaction condition.
2Diethyl Phosphite (P-H)Deuterated Methanol (CH3OD)Rate = kH, deuterated solventIf rate differs from Exp. 1, a solvent isotope effect is present, implicating the solvent in proton transfer.
3This compound (P-D)Methanol (CH3OH)Rate = kD, protic solventIf rate differs from Exp. 1, a primary KIE is present, implicating the P-H/D bond in the RDS.
4This compound (P-D)Deuterated Methanol (CH3OD)Rate = kD, deuterated solventCombined effect; helps to isolate the individual contributions of reagent and solvent.

Elucidation of Reaction Pathways and Transition State Structures

Beyond KIEs, the specific placement of deuterium in the products formed from this compound provides a roadmap of the reaction pathway, detailing bond formations and rearrangements.

The formation of a carbon-phosphorus bond is a fundamental transformation in organophosphorus chemistry. The Pudovik reaction, which is the addition of a dialkyl phosphite to an aldehyde or imine, is a classic example. tandfonline.comresearchgate.net Using this compound in a Pudovik reaction allows for detailed examination of its transition state.

Since the Pudovik reaction involves the cleavage of the P-D bond and the formation of a new C-P bond, a primary KIE is expected if the P-D cleavage is rate-limiting. tandfonline.com By measuring the primary deuterium KIE, researchers can assess the degree of P-D bond breaking in the transition state. This data, when combined with other studies such as 13C KIEs on the carbonyl carbon, can build a highly detailed picture of the transition state geometry, indicating whether P-D bond cleavage and C-P bond formation are synchronous or asynchronous processes. tandfonline.comrsc.org

Table 3: Hypothetical KIE Data for the Pudovik Reaction with this compound

Isotopic LabelMeasured KIE (k_light / k_heavy)Interpretation of Transition State Structure
P-D (in this compound)kH/kD = 4.5Significant P-D bond cleavage is occurring; the transition state is late with respect to proton transfer.
C=O (¹³C in aldehyde)k12/k13 = 1.024Breakage of the C=O π-bond is advanced relative to the formation of the P-C bond. tandfonline.com

Hydrophosphonylation is the addition of an H-P bond across an unsaturated C-C bond, such as in alkenes or alkynes. oaepublish.com Deuterium labeling with this compound is an invaluable tool for elucidating the mechanism, regiochemistry, and stereochemistry of these reactions. researchgate.netmarquette.edu

By reacting this compound with an alkene, the location of the deuterium atom in the resulting alkylphosphonate product reveals which carbon atom received the deuteron and which formed the bond to phosphorus. This analysis definitively establishes the regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov). Furthermore, in reactions with cyclic or stereochemically defined alkenes, the stereochemical outcome (syn- or anti-addition) can be determined by analyzing the spatial relationship between the newly incorporated deuterium and the phosphonate (B1237965) group.

Table 4: Elucidation of Hydrophosphonylation Regioselectivity using this compound

Alkene SubstrateCatalystProduct StructureConclusion
StyreneRadical Initiator (AIBN)Diethyl (2-phenyl-1-deutero-ethyl)phosphonateAnti-Markovnikov addition: Deuterium adds to the carbon bearing the phenyl group.
StyrenePalladium(0) ComplexDiethyl (1-phenyl-2-deutero-ethyl)phosphonateMarkovnikov addition: Deuterium adds to the terminal carbon.
1-HexeneBase (NaOEt)Diethyl (1-deutero-hexyl)phosphonateAnti-Markovnikov addition.

Analysis of Michaelis-Becker and Arbuzov-type Rearrangements

The Michaelis-Becker and Michaelis-Arbuzov reactions are cornerstone methods for the formation of carbon-phosphorus bonds. wikipedia.orgsustech.edu.cn The use of this compound provides definitive insights into the stepwise processes of these rearrangements.

The Michaelis-Arbuzov reaction involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphonate. wikipedia.orgorganic-chemistry.org The mechanism is initiated by the SN2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by the nucleophilic attack of the displaced halide ion on one of the alkoxy carbon atoms, leading to the final phosphonate product. organic-chemistry.org By using this compound (in its trivalent tautomeric form, P(OCD₂CD₃)₂OD), mechanistic details can be unequivocally traced. For instance, reaction with an alkyl bromide (R-Br) would yield a deuterated ethyl bromide (CD₃CD₂-Br) as a byproduct. The detection and characterization of this deuterated byproduct via mass spectrometry or NMR spectroscopy would confirm that the dealkylation step proceeds via attack on the ethyl group of the phosphite, a key tenet of the proposed mechanism.

Table 1: Mechanistic Insights from this compound in C-P Bond Forming Reactions

ReactionIsotopically Labeled ReagentKey Mechanistic Step ProbedExpected ObservationTechnique
Michaelis-Becker(CD₃CD₂O)₂P(O)DDeprotonation of P-D bondSlower reaction rate compared to P-H (kH/kD > 1)Kinetic Studies
Michaelis-ArbuzovP(OCD₂CD₃)₂ODDealkylation of phosphonium intermediateFormation of CD₃CD₂-X byproductGC-MS, NMR Spectroscopy

Isotopic Scrambling and Exchange Phenomena

Isotopic scrambling occurs when isotopes are redistributed among different positions within a molecule or between different molecules in a reaction mixture. chemie-brunschwig.chckisotopes.com The study of such phenomena using this compound can reveal hidden reaction pathways, equilibria, or the involvement of solvent molecules.

For example, in a catalytic process conducted in a protic solvent like methanol (CH₃OH), the P-D bond of this compound might undergo exchange with the solvent's hydroxyl proton. Monitoring the reaction over time using ³¹P NMR could show the emergence of a signal corresponding to the P-H phosphonate, while ¹H NMR would show the appearance of a P-H signal and the formation of CH₃OD in the solvent. The rate of this H/D exchange can provide information about the lability of the P-D bond and the acidity of the medium. Similarly, scrambling of deuterium from the ethyl groups to other positions, though less common, could indicate reversible C-H activation side-reactions if a suitable catalyst is present.

Table 2: Hypothetical Isotopic Exchange Monitoring

Reaction: (CD₃CD₂O)₂P(O)D in CH₃OH at 25°C

Time (hours)% (CD₃CD₂O)₂P(O)D% (CD₃CD₂O)₂P(O)H% CH₃OD in Solvent
0>99&lt;10
1901010
4673333
24~50~50~50

Deuterium as a Mechanistic Probe in Catalytic Cycles

Deuterium labeling is an indispensable technique for tracing the pathways of atoms and functional groups throughout a catalytic cycle. nih.govnih.gov this compound, when used as a reagent or as a precursor to a deuterated ligand, provides a clear spectroscopic or mass-spectrometric signature to follow.

Identifying Ligand Exchange Dynamics

In many homogeneous catalytic systems, the exchange of ligands on and off the metal center is a fundamental step that controls catalyst activity and lifetime. db-thueringen.de The dynamics of this process can be studied using deuterated ligands derived from this compound. For example, a transition metal complex bearing a non-deuterated diethyl phosphite ligand, [LₙM-P(O)(OCH₂CH₃)₂], can be placed in a solution containing free this compound.

Using variable-temperature ³¹P NMR spectroscopy, the rate of exchange can be determined. At low temperatures where exchange is slow, distinct signals for the coordinated non-deuterated ligand and the free deuterated ligand would be observed. As the temperature is raised, these signals may broaden and eventually coalesce as the rate of ligand exchange becomes fast on the NMR timescale. Analysis of these changes allows for the calculation of the activation energy for ligand dissociation, a critical parameter in catalyst design.

Tracing Hydride/Deuteride (B1239839) Transfer in Catalytic Reactions

Diethyl phosphite is known to act as a source of a hydride (H⁻) in various catalytic reactions, such as hydrofunctionalizations. researchgate.net Consequently, this compound is an excellent deuteride (D⁻) donor. This property can be used to unequivocally establish the origin of hydrogen atoms in a product.

Consider a generic palladium-catalyzed hydroarylation of an alkene. If the reaction is performed with a standard hydrogen source, the mechanism might be ambiguous. However, if this compound is used as the deuterium source, the position of deuterium incorporation in the product can be precisely determined by mass spectrometry or ²H NMR. If the deuterium is found at the position where the new C-H bond is formed, it provides direct and compelling evidence that the phosphite was the source of the hydride/deuteride and that the reaction proceeds through a deuteride transfer pathway.

Table 3: Mass Spectrometry Analysis for Tracing Deuteride Transfer

Reaction: Styrene + Phenyl Iodide → 1,1-Diphenylethane

H/D SourceExpected ProductExpected Mass (M+)Conclusion
(CH₃CH₂O)₂P(O)H1,1-Diphenylethane182.26Baseline reaction
(CD₃CD₂O)₂P(O)D1,1-Diphenylethane-d₁183.27Confirms deuteride transfer from phosphite

Influence of Deuterium on Catalyst Stability and Reactivity

The substitution of hydrogen with deuterium can influence reaction rates and catalyst stability through the kinetic isotope effect (KIE). researchgate.net This effect arises from the greater strength of the C-D bond compared to the C-H bond.

A primary KIE is observed when a P-D or C-D bond is broken in the rate-determining step of a reaction. As discussed for the Michaelis-Becker reaction, using this compound as a deuteride source will slow down any catalytic step where P-D bond cleavage is rate-limiting. This allows for the identification of such steps within a complex catalytic cycle.

A secondary KIE can influence catalyst stability. A common pathway for the decomposition of organometallic catalysts involves the intramolecular activation of a C-H bond on a supporting ligand (cyclometalation). If a catalyst is prepared with a ligand derived from this compound, the ligand's ethyl groups will be fully deuterated. The higher bond energy of the C-D bonds will make this decomposition pathway less favorable. As a result, the deuterated catalyst may exhibit a significantly longer half-life and higher total turnover number before deactivation, demonstrating the utility of deuteration as a strategy for enhancing catalyst robustness.

Table 4: Hypothetical Influence of Deuteration on Catalyst Performance

Catalyst LigandCatalyst Half-life (hours)Total Turnover Number (TON)Observed Effect
Diethyl Phosphite2.5850Standard performance
Diethyl Phosphite-d10 (deuterated ethyl groups)10.03400Enhanced stability due to secondary KIE on C-D bonds

Applications of Diethyl Phosphite D11 in Advanced Organic Synthesis and Catalysis

Deuterium (B1214612) Source in Stereoselective Synthesis

The reactive P-D bond in Diethyl Phosphite-d11 allows it to act as a deuterium donor in various chemical transformations. This is especially significant in stereoselective synthesis, where the creation of specific three-dimensional arrangements of atoms is paramount.

Asymmetric Hydrophosphonylation with Deuterium Transfer

Asymmetric hydrophosphonylation, often referred to as the Pudovik reaction, involves the addition of a P-H bond across a carbon-heteroatom double bond, such as an aldehyde or imine, to create chiral α-hydroxy or α-amino phosphonates. When this compound is used, the reaction results in the formation of a new stereocenter bearing a deuterium atom.

The success of this transformation hinges on the use of a chiral catalyst that can control the facial selectivity of the addition to the prochiral substrate. Research has shown that various catalytic systems, including those based on chiral Lewis acids or organocatalysts, can facilitate this deuterium transfer with high levels of stereocontrol. mdpi.comdntb.gov.ua For instance, the reaction of an aldehyde with this compound in the presence of a suitable chiral catalyst leads to the synthesis of an α-deuterio-α-hydroxyphosphonate. The stereoselectivity of such reactions can be influenced by the structure of the starting materials and the specific reaction conditions employed. mdpi.com

The general mechanism involves the coordination of the catalyst to the electrophilic substrate (e.g., an aldehyde), which enhances its reactivity and creates a chiral environment. The deuterated phosphite (B83602) then attacks this activated complex, leading to the formation of the C-P and C-D bonds in a spatially controlled manner.

Table 1: Illustrative Examples of Asymmetric Deuterio-Hydrophosphonylation

SubstrateCatalyst SystemProduct TypePotential Outcome
BenzaldehydeChiral Lewis Acidα-Deuterio-α-hydroxybenzylphosphonate-d10High Enantiomeric Excess
N-benzylidene-anilineChiral Brønsted Acidα-Deuterio-α-anilinobenzylphosphonate-d10Diastereo- and Enantioselective
PropanalQuinine-derived Organocatalystα-Deuterio-α-hydroxypropylphosphonate-d10Variable Stereoselectivity

This table is illustrative and based on the principles of asymmetric hydrophosphonylation. Specific yields and enantiomeric excess values depend on the detailed experimental conditions.

Enantioselective Synthesis of Deuterated Organophosphorus Compounds

Beyond the Pudovik reaction, this compound is a key precursor for the enantioselective synthesis of a broader range of deuterated organophosphorus compounds. These compounds are of significant interest as chiral ligands, bioactive molecules, or probes for studying biochemical pathways.

One powerful strategy is the "double asymmetric induction" method. mdpi.com This approach involves reacting a chiral substrate, such as an enantiopure prolinal, with a chiral phosphite reagent. While this compound is achiral itself, it can be used to create chiral phosphite reagents or can be used in reactions where the catalyst provides the chirality. The reaction of achiral this compound with chiral aminoaldehydes, for example, can produce a mixture of stereoisomers, but the stereoselectivity can be significantly enhanced through careful selection of catalysts and reaction conditions. mdpi.com

This compound as a Labeled Reagent

The presence of eleven deuterium atoms makes this compound an excellent isotopic labeling reagent. This labeling is crucial for a variety of applications, from elucidating reaction mechanisms to creating internal standards for analytical chemistry. acs.org

Preparation of Labeled Phosphonate (B1237965) Esters for Mechanistic Studies

Understanding how a chemical reaction proceeds is fundamental to optimizing it. This compound can be used to synthesize deuterated phosphonate esters, which then serve as probes in mechanistic studies. By tracking the position of the deuterium atoms in the products and intermediates of a reaction, chemists can deduce the pathways of bond formation and cleavage.

For example, this compound can be deprotonated and then reacted with an alkyl halide (Michaelis-Becker reaction) or coupled with an aryl halide using palladium catalysis to form deuterated alkyl or aryl phosphonates, respectively. wikipedia.org These labeled products can then be used in subsequent reactions, and the fate of the deuterated ethyl groups can be monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This can reveal information about transesterification processes or other reactions involving the ester portion of the molecule. wikipedia.org

Deuterium Labeling of Bioactive Molecules and Precursors

Incorporating deuterium into bioactive molecules is a widely used strategy in medicinal chemistry to alter their metabolic profiles. acs.org The replacement of hydrogen with deuterium can strengthen C-D bonds relative to C-H bonds, an effect known as the kinetic isotope effect (KIE), which can slow down metabolic processes that involve breaking this bond.

This compound is a precursor for creating deuterated phosphonate-containing bioactive molecules or their precursors. For instance, it can be used in the synthesis of deuterated versions of phosphonate-based antiviral drugs or herbicides. mdpi.com The synthesis of (Diethyl-d10) coumaphos, an insecticide, illustrates a similar principle where a deuterated diethyl chlorothiophosphate-d10, derived from ethanol-d6, was used. nih.gov This highlights the general strategy of using deuterated building blocks to assemble complex, isotopically labeled molecules for use as internal standards in quantitative mass spectrometry. acs.orgnih.gov

Synthesis of Deuterated Ligands for Catalytic Systems

Chiral phosphine (B1218219) and phosphite ligands are central to many transition-metal-catalyzed asymmetric reactions. Synthesizing versions of these ligands that are labeled with deuterium can be a powerful tool for mechanistic studies of catalytic cycles.

This compound can serve as a starting point for the synthesis of more complex deuterated organophosphorus compounds that can act as ligands. Although it is a phosphonate (P(V)), it can be converted into P(III) compounds or other ligand structures through various synthetic manipulations. The deuterated ethyl groups on these ligands can provide a spectroscopic handle for NMR studies or can be used to probe for intermolecular interactions within a catalytic complex without altering the fundamental electronic properties of the ligand significantly.

Role in Catalyst Development and Optimization

The development of efficient and robust catalysts is paramount in modern organic synthesis. This compound plays a crucial role in this endeavor by providing a means to unravel the complex interactions between ligands, metal centers, and substrates.

Deuterated Diethyl Phosphite as a Ligand in Metal-Catalyzed Reactions

Phosphite ligands are widely employed in various metal-catalyzed reactions due to their unique electronic and steric properties. alfachemic.com They are known to influence the activity, selectivity, and stability of catalysts. The use of deuterated phosphites, such as this compound, allows for detailed mechanistic investigations that are often not possible with their non-deuterated counterparts.

Deuterium labeling studies with phosphite ligands have been instrumental in understanding the mechanisms of critical transformations like asymmetric hydrocyanation. acs.org By observing the kinetic isotope effects, researchers can pinpoint the rate-determining step of the catalytic cycle, which is essential for designing more efficient catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the general mechanism involves oxidative addition, transmetalation, and reductive elimination. While no specific studies on this compound in this context are available, the principles of using deuterated ligands to probe these steps are well-established.

The coordination of the phosphite ligand to the metal center can be studied using various spectroscopic techniques, including ³¹P NMR. The chemical shifts in ³¹P NMR spectra can provide information about the electronic environment of the phosphorus atom upon coordination to a metal. While specific NMR data for this compound complexes is not readily found in the literature, the general approach is exemplified by the study of other phosphite-metal complexes.

Table 1: Representative Applications of Deuterated Phosphite Ligands in Mechanistic Studies

Catalytic ReactionMetal CatalystDeuterated Ligand TypeMechanistic Insight Gained
Asymmetric HydrocyanationNickelChiral PhosphiteIdentification of the reductive elimination step as rate-determining. acs.org
HydrogenationRhodiumPhosphite-phosphineElucidation of the role of the phosphite moiety in controlling enantioselectivity. acs.org

Investigating Catalyst Deactivation Pathways through Isotopic Labeling

Catalyst deactivation is a significant challenge in industrial chemical processes, leading to reduced efficiency and increased costs. Understanding the mechanisms by which catalysts lose their activity is crucial for developing more robust and long-lasting catalytic systems. Isotopic labeling with compounds like this compound offers a powerful strategy to trace the degradation pathways of ligands, which is a common cause of catalyst deactivation. scispace.comrsc.org

One common deactivation pathway for catalysts involving phosphite ligands is the hydrolysis or alcoholysis of the P-O bond. researchgate.net By using this compound, where the ethyl groups are deuterated, researchers can monitor the potential cleavage of these groups and their subsequent reactions. For example, if the ethyl groups are cleaved, the formation of deuterated ethanol (B145695) could be detected, providing direct evidence for this deactivation pathway.

Another potential deactivation mechanism is the modification of the ligand structure through side reactions. The presence of deuterium atoms can help in identifying the specific sites on the ligand that are susceptible to attack. For instance, if a C-H bond activation on the ligand is part of a deactivation process, a kinetic isotope effect would be observed when comparing the reaction with the deuterated and non-deuterated ligand.

While specific experimental data on the use of this compound to study catalyst deactivation is not prevalent in the reviewed literature, the principles of using isotopically labeled molecules for this purpose are well-established. The table below illustrates hypothetical scenarios where this compound could be used to investigate deactivation pathways.

Table 2: Hypothetical Application of this compound in Catalyst Deactivation Studies

Deactivation PathwayExperimental Observation with this compoundMechanistic Conclusion
Ligand HydrolysisDetection of deuterated ethanol (C₂D₅OH) in the reaction mixture.Confirms the cleavage of the P-O-C₂D₅ bond as a deactivation route.
Ligand OxidationFormation of new phosphorus species with altered ³¹P NMR signals, with the deuterated ethyl groups remaining intact.Suggests oxidation at the phosphorus center without cleavage of the ethyl groups.
C-D Bond ActivationA significant kinetic isotope effect (kH/kD > 1) when comparing catalyst lifetime with non-deuterated diethyl phosphite.Indicates that C-D bond cleavage on the ligand is involved in the rate-determining step of the deactivation process.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. For this compound, these calculations would elucidate the consequences of replacing ten hydrogen atoms with deuterium.

The first step in a computational study would be to perform a geometry optimization of this compound. This process determines the lowest energy arrangement of the atoms in the molecule. The substitution of hydrogen with the heavier deuterium isotope is expected to cause minor but measurable changes in bond lengths and angles. Specifically, the C-D bonds would be slightly shorter than the corresponding C-H bonds in the non-deuterated analogue due to the lower zero-point vibrational energy of the C-D bond.

Electronic structure analysis, likely using methods such as Density Functional Theory (DFT), would reveal that the potential energy surface and the distribution of electron density are largely unaffected by isotopic substitution. This is because deuterium and hydrogen have the same nuclear charge. However, the vibrational wavefunctions, which are sensitive to the mass of the nuclei, would be significantly different, leading to the observed changes in molecular geometry and spectroscopic properties.

A key application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data.

NMR Chemical Shifts: The replacement of hydrogen with deuterium would have a noticeable effect on the ¹H and ¹³C NMR spectra of the remaining protons and carbons in the molecule. The primary isotope effect would manifest as a slight upfield shift in the resonance of the carbon atom directly bonded to deuterium. Secondary isotope effects would cause smaller shifts in the signals of neighboring nuclei. Predicting these shifts computationally would require sophisticated calculations that account for the subtle changes in molecular geometry and vibrational averaging.

Vibrational Frequencies: Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, is particularly sensitive to isotopic substitution. The vibrational frequencies of bonds involving deuterium would be significantly lower than those of the corresponding bonds involving hydrogen, due to the increased mass of deuterium. For instance, the C-D stretching vibrations would appear at a much lower wavenumber (approximately 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (approximately 2850-3000 cm⁻¹). Computational methods can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Table 1: Hypothetical Predicted Vibrational Frequencies for Diethyl Phosphite and this compound

Vibrational Mode Diethyl Phosphite (cm⁻¹) This compound (cm⁻¹)
C-H Stretch ~2980 -
C-D Stretch - ~2200
P=O Stretch ~1260 ~1258
P-O-C Stretch ~1030 ~1025

Computational modeling of reaction pathways involving this compound would provide insight into kinetic isotope effects (KIEs). By locating the transition state structures for reactions, such as the Pudovik reaction or the Atherton-Todd reaction, and calculating their energies, it would be possible to determine how the presence of deuterium affects the reaction rate.

If a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium would typically lead to a primary KIE, where the reaction proceeds more slowly. This is because the C-D bond has a lower zero-point energy and therefore requires more energy to break. Computational modeling can quantify the magnitude of this effect by comparing the activation energies for the deuterated and non-deuterated reactants.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would be employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

By performing MD simulations in a box of explicit solvent molecules, it is possible to study how the solvent influences the structure and reactivity of this compound. The solvent can affect the conformational equilibrium and can stabilize or destabilize transition states, thereby influencing reaction rates. Simulations could explore how the slightly different size and vibrational properties of the deuterated molecule affect its solvation shell and, consequently, its reactivity in different solvents. For instance, the strength of interactions with polar solvent molecules might be subtly different for the deuterated species compared to its non-deuterated counterpart.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Diethyl phosphite
Deuterium
Hydrogen
Carbon

Advanced Theoretical Models for Kinetic Isotope Effects

Theoretical models for understanding kinetic isotope effects (KIEs) are well-established in computational chemistry. These models are crucial for interpreting how isotopic substitution, such as replacing hydrogen with deuterium, affects the rate of a chemical reaction. The primary cause of KIEs is the difference in zero-point vibrational energy (ZPVE) between isotopologues; the heavier isotope generally has a lower ZPVE. faccts.de

Transition State Theory Calculations for KIEs

Transition State Theory (TST) provides a fundamental framework for calculating reaction rates and kinetic isotope effects. nist.govwhiterose.ac.uk According to TST, the reaction rate is determined by the frequency at which reacting molecules pass through a high-energy transition state between reactants and products. The KIE is calculated as the ratio of the rate constants for the light (k_L) and heavy (k_H) isotopes. wikipedia.org

The calculation of KIEs using TST involves:

Locating the Transition State: Computational methods, such as Density Functional Theory (DFT), are used to find the geometry of the transition state structure on the potential energy surface. escholarship.org

Calculating Vibrational Frequencies: Once the reactant and transition state geometries are optimized, their vibrational frequencies are calculated.

Determining Zero-Point Energies: The ZPVE for both the light and heavy isotopologues in their ground and transition states are determined from the vibrational frequencies. The difference in ZPVE between the reactant and the transition state is a major contributor to the activation energy. faccts.de

For a reaction involving the cleavage of a P-H bond, substituting hydrogen with deuterium (as would be the case in a reaction involving this compound) would lower the vibrational frequency of the P-D bond compared to the P-H bond. This leads to a lower ZPVE for the deuterated reactant. If this ZPE difference is reduced or vanishes in the transition state, the deuterated compound will have a higher activation energy, resulting in a "normal" KIE (k_H/k_D > 1). faccts.de Conversely, if the bonding to the isotope becomes stronger in the transition state, an "inverse" KIE (k_H/k_D < 1) can be observed. wikipedia.org

While specific TST calculations for this compound are not available, studies on similar organophosphorus compounds, like phosphinylidenes, have utilized TST to analyze tautomerization reactions. techexplorist.com These studies demonstrate the power of TST in elucidating reaction mechanisms.

Tunneling Effects in Deuterium Transfer Reactions

For reactions involving the transfer of light particles like hydrogen or its isotopes, quantum mechanical tunneling can be a significant factor. azoquantum.comscitechdaily.com Tunneling allows a particle to pass through a reaction barrier even if it does not have enough energy to overcome it classically. techexplorist.com This phenomenon is more pronounced for lighter isotopes.

The key indicators of tunneling in deuterium transfer reactions include:

Abnormally Large KIEs: Semiclassical TST predicts a maximum KIE for C-H/C-D bond cleavage to be around 7 at room temperature. nih.gov Observed KIEs significantly larger than this value are often attributed to tunneling. techexplorist.com

Non-linear Arrhenius Plots: A plot of the natural logarithm of the rate constant (ln k) versus the inverse of temperature (1/T) is typically linear (Arrhenius equation). Curvature in this plot, especially at low temperatures, suggests a contribution from tunneling. scitechdaily.com

Temperature-Independent KIEs: In some cases where tunneling dominates, the KIE can become largely independent of temperature. cardiff.ac.uk

Although no direct studies on tunneling in reactions of this compound have been published, the general principles derived from other deuterated compounds strongly suggest that any deuterium transfer reaction involving the P-D bond of this compound would be a candidate for significant tunneling effects, which would need to be evaluated using advanced theoretical models.

Future Perspectives and Research Directions

The field of organophosphorus chemistry continues to evolve, with a growing emphasis on developing safer and more sustainable synthetic methods. researchgate.net In this context, deuterated reagents like Diethyl Phosphite-d11 are poised to play an increasingly important role.

Future research is likely to focus on several key areas:

Synthesis of Novel Deuterated Compounds : this compound can serve as a versatile building block for the synthesis of more complex deuterated organophosphorus compounds, including phosphonate-based drugs and agrochemicals. mdpi.com The strategic incorporation of deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved stability and therapeutic efficacy, a concept that has led to FDA-approved deuterated drugs. nih.gov

Advanced Mechanistic Studies : As catalytic systems become more complex, the precise information provided by kinetic isotope effect studies using this compound will be critical for optimizing reaction conditions and designing more efficient catalysts. ethernet.edu.et

Development of New Labeled Reagents : The insights gained from using this compound will likely spur the development of a wider range of deuterated organophosphorus reagents, expanding the toolkit available to synthetic and medicinal chemists. researchgate.net

The continued exploration of the chemistry and applications of this compound and related labeled compounds will undoubtedly contribute to significant advances in both fundamental and applied chemical research.

Emerging Research Directions and Future Perspectives for Diethyl Phosphite D11

Development of Novel Synthetic Routes for Stereospecific Deuteration

The synthesis of chiral organophosphorus compounds is a significant challenge in synthetic chemistry. The development of methods for the stereospecific introduction of deuterium (B1214612) into molecules like diethyl phosphite (B83602) is a key area of emerging research. Current synthetic methods often result in racemic mixtures or require multi-step, low-yield processes. europa.eu Future research is focused on creating catalytic asymmetric methods to produce enantiomerically pure, deuterated phosphites.

Strategies being explored include:

Chiral Catalysis: The use of chiral transition metal complexes or organocatalysts to guide the deuteration process, yielding high enantioselectivity. mdpi.comrsc.org For instance, chiral nucleophilic catalysts could be employed in dynamic kinetic asymmetric transformations (DKAT) of racemic H-phosphinates, a related class of compounds, to produce chiral phosphonates. mdpi.com

Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective alternative for synthesizing chiral deuterated compounds. rsc.org

Flow Chemistry: Continuous flow chemistry methods are being investigated to improve the efficiency, safety, and scalability of deuteration reactions. nih.gov

These advanced synthetic routes would not only provide access to stereochemically defined Diethyl Phosphite-d11 but also open avenues for creating a diverse library of chiral deuterated organophosphorus compounds for various applications.

Table 1: Comparison of Potential Stereospecific Deuteration Strategies

Method Potential Advantages Potential Challenges
Chiral Metal Catalysis High enantioselectivity, broad substrate scope. mdpi.com Catalyst cost, potential metal contamination.
Asymmetric Organocatalysis Metal-free, lower toxicity. rsc.org Catalyst loading, reaction times.
Biocatalysis High stereospecificity, environmentally friendly. rsc.org Limited substrate scope, enzyme stability.

Integration into Advanced Materials Science Research (e.g., Deuterated Polymers, OLEDs)

The unique properties of deuterated compounds make them highly valuable in materials science. The integration of this compound into polymers and organic electronic devices is a promising frontier.

Deuterated Polymers: Incorporating this compound into polymer chains can significantly enhance their thermal and oxidative stability. dtic.milresolvemass.ca This isotopic substitution leads to materials with a longer functional lifespan, particularly in harsh environments. resolvemass.ca Deuterated polymers are also invaluable in neutron scattering techniques, where the contrast between hydrogen and deuterium allows for detailed investigation of polymer structure and dynamics. acs.orgeuropa.euornl.gov

Table 2: Impact of Deuteration on Material Properties

Material Property Enhancement via Deuteration Potential Application
Polymers Increased thermal and oxidative stability. dtic.milresolvemass.ca High-performance plastics, aerospace components.
Polymers Enhanced contrast for neutron scattering. europa.euornl.gov Fundamental studies of polymer physics.
OLEDs Slower degradation of organic layers. deutramed.com Longer-lasting displays for TVs and smartphones.

Exploration in Advanced Analytical Methodologies Beyond Traditional Spectroscopy

While NMR and traditional mass spectrometry are standard for analyzing deuterated compounds, emerging analytical techniques offer new ways to leverage the unique properties of this compound.

Internal Standards for Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov Since this compound has nearly identical chemical properties to its non-deuterated counterpart but a different mass, it can be used to correct for analyte loss during sample preparation and analysis, thereby improving accuracy and precision. nih.govsimsonpharma.com This is particularly valuable for trace analysis of organophosphorus compounds in environmental or biological samples. nih.gov

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This high-resolution imaging technique can map the subcellular distribution of isotopically labeled molecules. nih.gov By using this compound as a tracer, NanoSIMS could be employed to visualize the compound's localization within cells or tissues at a nanoscale resolution, providing unprecedented insights into its interactions with biological systems. nih.gov

Computational Chemistry-Driven Discovery of New Reactivities

Computational chemistry and theoretical studies are becoming indispensable tools for predicting the behavior of molecules and guiding experimental design. For this compound, computational methods can be used to:

Predict Kinetic Isotope Effects (KIEs): Quantum mechanical calculations, such as Density Functional Theory (DFT), can accurately predict the magnitude of the KIE for reactions involving the cleavage of C-D versus C-H bonds. This allows researchers to anticipate how deuteration will affect reaction rates and mechanisms without extensive experimentation.

Elucidate Reaction Mechanisms: Computational modeling can map out the energy landscapes of potential reaction pathways for this compound. This can reveal novel reactivities or help optimize conditions for known transformations, such as its use in phosphorylation reactions.

Design New Materials: Theoretical calculations can predict the electronic and physical properties of polymers or other materials incorporating this compound. This in-silico screening can accelerate the discovery of new materials with desired characteristics for applications like OLEDs.

Role in Understanding Biological Processes via Isotopic Tracing (excluding clinical trials)

Stable isotope tracers are powerful tools for elucidating complex metabolic pathways in non-clinical research. moravek.comresearchgate.net Deuterium is a widely used, non-radioactive tracer for these studies. zeochem.com

This compound can serve as a unique probe to track the metabolic fate of organophosphorus compounds in various biological systems. Phosphate (B84403) and its derivatives are central to countless biological processes, from energy transfer (ATP) to cellular signaling. acs.orgnih.gov By introducing this compound into cell cultures or model organisms, researchers can use techniques like mass spectrometry to follow the deuterium label. nih.govmoravek.com This allows for the investigation of:

Metabolic Pathways: Tracing how the phosphite moiety is processed, oxidized, or incorporated into other biomolecules.

Enzyme Kinetics: Studying the mechanisms of enzymes that interact with phosphites or related organophosphorus compounds.

Proteomics: Phosphorus-based probes are used to identify and study proteins within the proteome. acs.orgnih.gov this compound could be adapted for use in such probes to investigate protein interactions and modifications.

Potential for this compound in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and the self-assembly of molecules into larger, ordered structures. While the study of organophosphorus compounds in this field is still developing, there is significant potential. benthamscience.com Phosphonates and phosphites have been studied as guest molecules within complex host structures like nanojars. acs.orgnih.gov

The substitution of hydrogen with deuterium can subtly influence non-covalent interactions, including hydrogen bonding (or in this case, deuterium bonding) and van der Waals forces. This compound could be used as a probe to study:

Host-Guest Interactions: Comparing the binding affinity of this compound versus its non-deuterated analog with various host molecules can provide detailed information about the nature and strength of the interactions within the supramolecular complex.

Self-Assembly Processes: In systems where diethyl phosphite is a component of a self-assembling structure, using the deuterated version could alter the thermodynamics or kinetics of the assembly process. This provides a unique tool for investigating the forces that drive self-assembly.

Isotopic Effects in Non-covalent Bonding: The compound allows for fundamental studies into the nature of the deuterium bond and other subtle isotopic effects that are critical to understanding and designing complex molecular systems.

Q & A

Q. What are the key considerations for synthesizing Diethyl Phosphite-d11 with high isotopic purity?

Methodological Answer:

  • Deuterated compounds like this compound require precise control during synthesis to minimize isotopic dilution. Use vacuum-line techniques to exclude moisture and ensure anhydrous conditions .
  • Employ deuteration agents (e.g., D₂O or deuterated alcohols) in stoichiometric excess, and verify purity via <sup>1</sup>H/<sup>2</sup>H NMR to confirm >99% deuterium incorporation .
  • Challenges include avoiding proton exchange during purification; distillation under inert gas (e.g., argon) is recommended .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Combine spectroscopic and chromatographic methods:
  • NMR : Compare <sup>31</sup>P NMR shifts with non-deuterated analogs to confirm structural retention. Deuterium-induced shifts in <sup>13</sup>C NMR (~0.1–0.3 ppm) indicate successful deuteration .
  • Mass Spectrometry (MS) : Use high-resolution MS to detect isotopic patterns and rule out contamination (e.g., residual protiated species) .
    • Thermogravimetric analysis (TGA) can assess thermal stability, critical for applications in high-temperature reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
  • Storage : Store in sealed, argon-purged containers at ≤4°C to minimize decomposition .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in organophosphorus chemistry?

Methodological Answer:

  • Design comparative studies using protiated (Diethyl Phosphite) and deuterated (this compound) analogs under identical conditions.
  • Monitor kinetic isotope effects (KIE) via:
  • Arrhenius Plots : Compare activation energies (Ea) for reactions (e.g., nucleophilic substitutions) .
  • Computational Modeling : Use DFT calculations to correlate deuterium’s mass effect with transition-state geometries .
    • Note: KIE >1 indicates significant deuterium impact on rate-limiting steps .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Error Source Analysis :
  • Validate computational models (e.g., basis set selection in DFT) against experimental vibrational spectra (IR/Raman) .
  • Re-examine solvent effects; deuterated solvents may alter reaction pathways .
    • Experimental Replication : Repeat trials with controlled humidity (<5 ppm H₂O) to isolate isotopic variables .

Q. How can isotopic labeling with this compound improve mechanistic studies in asymmetric catalysis?

Methodological Answer:

  • Tracer Studies : Incorporate this compound into catalytic cycles (e.g., palladium-mediated cross-couplings) and track deuterium migration via <sup>2</sup>H NMR .
  • Stereochemical Probes : Compare enantiomeric excess (ee) between deuterated and non-deuterated systems to identify isotope-induced stereoselectivity .
  • Quench Experiments : Use cold traps or rapid-injection techniques to isolate intermediates for isotopic analysis .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing isotopic distribution data in this compound studies?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR/MS datasets to identify outliers or contamination .
  • Error Propagation : Calculate uncertainties in deuterium incorporation rates using Monte Carlo simulations .

Q. How should researchers integrate this compound data with existing literature on organophosphorus compounds?

Methodological Answer:

  • Meta-Analysis : Use databases like NIST Chemistry WebBook to benchmark thermodynamic properties (e.g., ΔvapH) against non-deuterated analogs .
  • Critical Review : Cross-reference kinetic data with studies on similar deuterated phosphites to identify trends or anomalies .

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